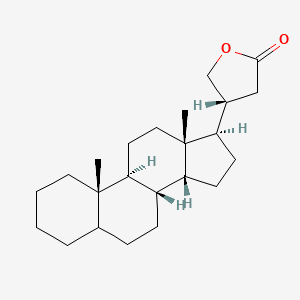

Cardanolide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Cardanolide is a steroid fundamental parent and a steroid lactone.

Aplicaciones Científicas De Investigación

Pharmacological Applications

Cardanolides are primarily recognized for their role as cardiac glycosides, which have been extensively studied for their effects on heart function. The following table summarizes key pharmacological applications of cardanolides:

Case Study: Digitoxin and Heart Failure

A significant body of research has focused on digitoxin, a well-known this compound. Studies indicate that digitoxin enhances cardiac output and improves symptoms in patients with heart failure. It binds to plasma proteins, particularly human serum albumin, which influences its pharmacokinetics and therapeutic efficacy . The binding affinity is characterized by an association constant that varies with temperature, indicating temperature-dependent pharmacodynamics .

Ecological Applications

Cardanolides serve critical roles in plant defense mechanisms. Many plants produce these compounds to deter herbivores due to their toxicity. This section discusses the ecological implications of cardanolides.

Toxicity and Herbivore Resistance

Cardanolides are toxic to many vertebrates, acting as a defense mechanism for plants like milkweeds (Asclepias spp.). Monarch butterflies (Danaus plexippus) are notable for their ability to sequester these toxins without adverse effects, thereby becoming distasteful to predators . The following table illustrates the ecological interactions involving cardanolides:

Biochemical Interactions

Cardanolides interact with various biological systems beyond their cardiac effects. They inhibit the Na+/K+-ATPase enzyme, crucial for maintaining cellular ion gradients. This inhibition can lead to increased intracellular calcium levels, enhancing cardiac contractility but also posing risks of toxicity if mismanaged.

Binding Studies

Research has shown that digitoxin and related compounds bind predominantly to serum albumin in human plasma. This binding is characterized by high affinity and specificity, influencing the pharmacokinetics of these drugs significantly. The thermodynamic properties of this interaction suggest complex biochemical pathways that could be targeted for therapeutic interventions .

Propiedades

Número CAS |

4427-84-3 |

|---|---|

Fórmula molecular |

C23H36O2 |

Peso molecular |

344.5 g/mol |

Nombre IUPAC |

(4R)-4-[(8R,9S,10S,13S,14R,17R)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]oxolan-2-one |

InChI |

InChI=1S/C23H36O2/c1-22-11-4-3-5-16(22)6-7-17-19-9-8-18(15-13-21(24)25-14-15)23(19,2)12-10-20(17)22/h15-20H,3-14H2,1-2H3/t15-,16?,17-,18+,19+,20-,22-,23+/m0/s1 |

Clave InChI |

AQARKTASOBROAE-OCYOQFCJSA-N |

SMILES |

CC12CCCCC1CCC3C2CCC4(C3CCC4C5CC(=O)OC5)C |

SMILES isomérico |

C[C@]12CC[C@H]3[C@H]([C@H]1CC[C@@H]2[C@H]4CC(=O)OC4)CCC5[C@@]3(CCCC5)C |

SMILES canónico |

CC12CCCCC1CCC3C2CCC4(C3CCC4C5CC(=O)OC5)C |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.